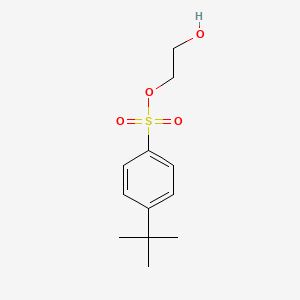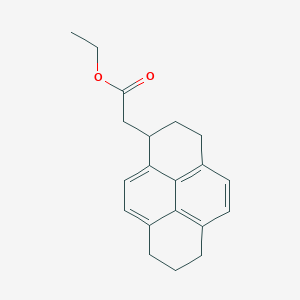
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester is an organic compound with the molecular formula C18H20O2 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by its hexahydro structure, which indicates the addition of hydrogen atoms to the pyrene core
准备方法
The synthesis of 1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester typically involves the hydrogenation of pyrene derivatives under specific conditions. The process can be summarized as follows:
Hydrogenation of Pyrene: Pyrene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This step converts pyrene to 1,2,3,6,7,8-hexahydropyrene.
Acylation: The hexahydropyrene is then reacted with acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form 1,2,3,6,7,8-hexahydro-1-pyreneacetic acid.
Esterification: Finally, the acetic acid derivative is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid (H2SO4) to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反应分析
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst to further hydrogenate the compound.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents such as bromine (Br2) or nitric acid (HNO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying the reactivity of polycyclic aromatic hydrocarbons.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting its structure and function, which may lead to its potential anticancer properties. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester can be compared with other similar compounds, such as:
1,2,3,6,7,8-Hexahydropyrene: This compound lacks the acetic acid and ethyl ester functionalities, making it less reactive in certain chemical reactions.
1-Pyreneacetic Acid: This compound has a similar structure but lacks the hexahydro modification, resulting in different chemical and biological properties.
1-Pyreneacetic Acid Methyl Ester: This ester has a methyl group instead of an ethyl group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its combination of the hexahydro structure and the acetic acid ethyl ester functionalities, which confer distinct chemical and biological properties.
属性
分子式 |
C20H22O2 |
|---|---|
分子量 |
294.4 g/mol |
IUPAC 名称 |
ethyl 2-(1,2,3,6,7,8-hexahydropyren-1-yl)acetate |
InChI |
InChI=1S/C20H22O2/c1-2-22-18(21)12-16-9-8-15-7-6-13-4-3-5-14-10-11-17(16)20(15)19(13)14/h6-7,10-11,16H,2-5,8-9,12H2,1H3 |
InChI 键 |
CPFCQWABWWLNDQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1CCC2=C3C1=CC=C4C3=C(CCC4)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


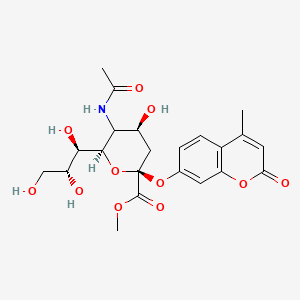
![(2R,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13439534.png)
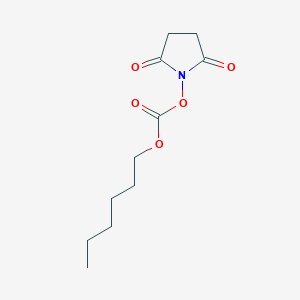

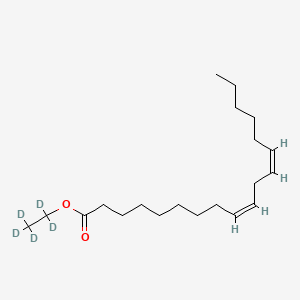
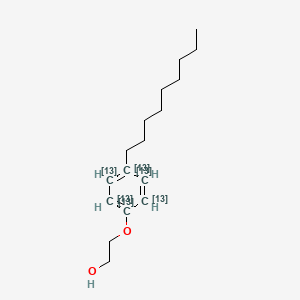
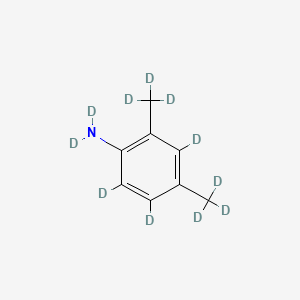
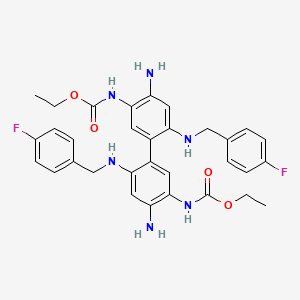
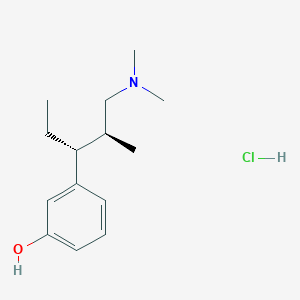
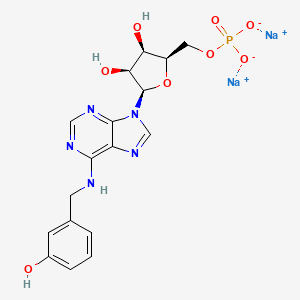

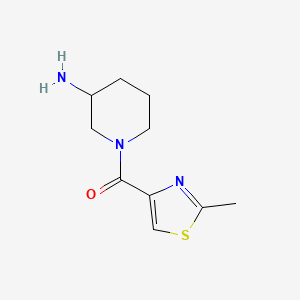
![(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate](/img/structure/B13439627.png)
